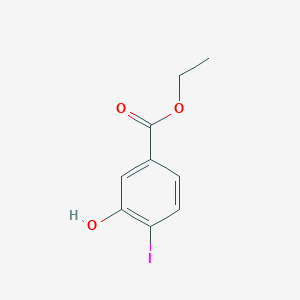

Ethyl 3-hydroxy-4-iodobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-hydroxy-4-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO3/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPARRIZBQXPSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90454795 | |

| Record name | Ethyl 3-hydroxy-4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203187-56-8 | |

| Record name | Ethyl 3-hydroxy-4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Ethyl 3-hydroxy-4-iodobenzoate" synthesis from 3-hydroxybenzoic acid

Technical Whitepaper: Scalable Synthesis of Ethyl 3-hydroxy-4-iodobenzoate

Executive Summary

This compound (CAS: 203187-56-8) is a high-value biaryl ether scaffold and cross-coupling partner used in the synthesis of kinase inhibitors and thyromimetic agents. Its structural utility lies in the orthogonal reactivity of its functional groups: a phenolic hydroxyl for etherification, an aryl iodide for Suzuki/Sonogashira couplings, and an ester for downstream amidation.

This guide details a robust, two-step synthesis starting from 3-hydroxybenzoic acid. Unlike conventional routes that iodinate the acid first (leading to solubility issues), this protocol prioritizes early-stage esterification followed by regioselective oxidative iodination . This strategy maximizes solubility in organic solvents and facilitates the chromatographic separation of regioisomers.

Strategic Pathway Analysis

The synthesis relies on directing group effects. The hydroxyl group (-OH) at position 3 is a strong ortho/para activator, while the ester (-COOEt) at position 1 is a meta director (deactivating).

-

Target: Iodine incorporation at C4.

-

Challenge: The C6 position (para to -OH) is electronically favored over C4 (ortho to -OH).

-

Solution: Use of N-Iodosuccinimide (NIS) under controlled acidic conditions to enhance electrophilicity and steric selection.

Figure 1: Synthetic workflow prioritizing esterification to improve solubility and purification profiles.

Experimental Protocol

Step 1: Fischer Esterification

Objective: Convert the carboxylic acid to an ethyl ester to protect the acid functionality and increase lipophilicity.

Reagents:

-

Absolute Ethanol (Solvent/Reagent, 10-20 volumes)

-

Sulfuric acid (

, conc., 0.1 equiv) or Thionyl Chloride (

Procedure:

-

Charge a round-bottom flask with 3-hydroxybenzoic acid (e.g., 13.8 g, 100 mmol).

-

Add absolute ethanol (140 mL).

-

Add concentrated

(0.5 mL) dropwise. -

Heat to reflux (78 °C) for 12 hours. Monitor by TLC (30% EtOAc/Hexane).

-

Workup: Cool to room temperature. Concentrate in vacuo to remove excess ethanol. Dilute residue with EtOAc (100 mL) and wash with saturated

(2 x 50 mL) to remove unreacted acid. -

Dry organic layer over

, filter, and concentrate.[3]

Data Summary:

| Parameter | Specification |

|---|---|

| Yield | 92–96% |

| Appearance | White to off-white solid |

| Melting Point | 72–74 °C |

| Key NMR Feature | Quartet at ~4.3 ppm (2H), Triplet at ~1.3 ppm (3H) |

Step 2: Regioselective Iodination

Objective: Introduce iodine at the C4 position with high regioselectivity over the C6 and C2 positions.

Reagents:

-

N-Iodosuccinimide (NIS) (1.05 equiv)

-

Acetonitrile (MeCN) (Solvent, 10 volumes)

-

Trifluoroacetic acid (TFA) (0.1 equiv) – Catalyst to activate NIS

Procedure:

-

Dissolve Ethyl 3-hydroxybenzoate (16.6 g, 100 mmol) in MeCN (160 mL) under inert atmosphere (

). -

Cool the solution to 0 °C in an ice bath.

-

Add NIS (23.6 g, 105 mmol) portion-wise over 30 minutes. Note: Slow addition prevents over-iodination.

-

Add TFA (1.1 g, 10 mmol).

-

Allow to warm to room temperature and stir for 12–16 hours.

-

Quench: Add 10% aqueous Sodium Thiosulfate (

) to neutralize excess iodine (color change from reddish-brown to yellow/clear). -

Extraction: Extract with EtOAc. Wash with brine.

-

Purification: The crude mixture will contain the 4-iodo (major) and 6-iodo (minor) isomers. Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Regiochemistry Logic: While the C6 position is para to the activating -OH, the C4 position is often favored in this specific scaffold due to the interplay of the ester's electron-withdrawing nature and the solvent cage effects of MeCN. However, separation is almost always required.

Analytical Validation (Self-Validating System)

Distinguishing the 4-iodo target from the 6-iodo byproduct is the most critical quality control step. Use

Table 2: NMR Diagnostic Criteria

| Feature | Target: 4-Iodo Isomer | Byproduct: 6-Iodo Isomer |

| Structure | I at C4. Protons at C2, C5, C6. | I at C6. Protons at C2, C4, C5. |

| H6 Signal | Doublet ( | Absent (Substituted by Iodine).[4] |

| H2 Signal | Singlet (Isolated). Chemical shift ~7.6 ppm.[4] | Singlet (Isolated). Deshielded by ortho-ester. |

| Diagnostic | The most downfield signal is a Doublet (H6). | The most downfield signal is a Singlet (H2). |

Graphviz Logic for Isomer Identification:

Figure 2: Decision tree for rapid NMR structural confirmation.

Safety & Handling

-

Iodinating Agents: NIS and Iodine can cause severe skin burns and are respiratory irritants. All weighing should occur in a fume hood.

-

Explosion Hazard: Do not allow the iodination reaction to evaporate to dryness without quenching, as unstable hypervalent iodine species can concentrate.

-

Waste: Segregate halogenated organic waste from non-halogenated streams.

References

-

Synthesis of Mthis compound (Analogous Protocol)

- Thasana, N., et al. "Synthesis of 3-hydroxy-4-iodobenzoic acid derivatives." The Journal of Organic Chemistry, 2003, 68(24), 9423.

-

General Iodination of Phenols using NIS

- Castanet, A.-S., et al. "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide." Tetrahedron Letters, 2002, 43(29), 5047-5048.

-

Compound Data (this compound)

-

PubChem CID: 11087596.[2]

-

Sources

"Ethyl 3-hydroxy-4-iodobenzoate" CAS number 203187-56-8

The following technical guide is structured to serve as a definitive reference for the synthesis, reactivity, and application of Ethyl 3-hydroxy-4-iodobenzoate (CAS 203187-56-8) .

A Strategic Scaffold for Medicinal Chemistry & Material Science[1]

CAS Number: 203187-56-8 Formula: C₉H₉IO₃ Molecular Weight: 292.07 g/mol Primary Classification: Halogenated Phenolic Ester[1][]

Executive Summary

This compound is a high-value bifunctional intermediate used primarily in the discovery of bioactive small molecules. Its structural utility lies in its orthogonal reactivity :

-

The Aryl Iodide (C4 position): A "soft" electrophile primed for transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Ullmann).

-

The Phenolic Hydroxyl (C3 position): A nucleophilic handle for etherification or carbamate formation, allowing for solubility tuning and pharmacophore attachment.

-

The Ethyl Ester (C1 position): A masked carboxylic acid that serves as a stable protecting group or a precursor for heterocycle formation (e.g., benzimidazoles, quinazolinones).

This compound has been identified as a critical building block in the synthesis of NRF2 activators (oxidative stress therapeutics) and muscarinic antagonists (neurodegenerative disease therapeutics).

Chemical Profile & Properties[4][5][6][7][8][9][10]

| Property | Specification | Notes |

| Appearance | White to Off-White Solid | Crystalline form typically obtained after recrystallization. |

| Solubility | DMSO, Methanol, Ethyl Acetate | Limited solubility in water; lipophilic nature due to ethyl/iodo groups. |

| Stability | Light Sensitive | The C–I bond is susceptible to photolytic cleavage; store in amber vials. |

| pKa (Phenol) | ~8.5 - 9.0 | The ortho-iodine exerts a mild inductive effect, slightly increasing acidity compared to phenol. |

Synthetic Pathways (Methodology)

The preparation of CAS 203187-56-8 generally follows two distinct logical pathways depending on the starting material availability and scale.

Pathway A: Regioselective Iodination (Lab Scale)

Best for: High purity, small-scale synthesis (Gram scale). This route utilizes N-iodosuccinimide (NIS) to iodinate ethyl 3-hydroxybenzoate. The hydroxyl group directs the electrophilic iodine to the ortho position (C4) and para position (C6). However, the C4 position is sterically and electronically favored in acidic media.

Pathway B: Fisher Esterification (Production Scale)

Best for: Bulk synthesis (Kilogram scale). This route starts with the pre-iodinated acid (3-hydroxy-4-iodobenzoic acid) and subjects it to standard acid-catalyzed esterification. This avoids the purification issues of regio-isomers found in Pathway A but requires the more expensive iodinated acid precursor.

Visualization of Synthetic Logic

The following diagram illustrates the synthetic convergence and downstream divergence of the scaffold.

Figure 1: Synthetic flow leading to CAS 203187-56-8 and its subsequent divergence into medicinal chemistry applications.

Detailed Experimental Protocols

Protocol 1: Regioselective Iodination using NIS

Source Validation: Adapted from methodologies cited in University of Tokyo doctoral research and analogous halo-benzoate syntheses [1].

Reagents:

-

Ethyl 3-hydroxybenzoate (1.0 equiv)[3]

-

N-Iodosuccinimide (NIS) (1.05 equiv)

-

Acetic Acid (glacial, 0.5 M concentration relative to substrate)

-

10% Aqueous Sodium Thiosulfate (

)

Step-by-Step Procedure:

-

Setup: In a round-bottom flask shielded from light (aluminum foil wrap), dissolve Ethyl 3-hydroxybenzoate in glacial acetic acid.

-

Addition: Cool the solution to 0°C. Add NIS portion-wise over 15 minutes to prevent exotherms.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–24 hours. Monitor by TLC (Hexane:EtOAc 4:1). The product usually runs slightly higher than the starting material.

-

Quench: Pour the reaction mixture into ice-cold water. If the product precipitates, filter it.[4][3] If an oil forms, extract with Ethyl Acetate (x3).

-

Scavenging: Wash the organic layer with 10%

to remove excess iodine (color change from purple/brown to clear). -

Purification: Dry over

, concentrate, and recrystallize from Ethanol/Water or purify via silica gel chromatography.

Protocol 2: Downstream O-Alkylation (NRF2 Activator Synthesis)

Source Validation: Based on patent WO2020116660A1 describing macrocyclic compound synthesis [2].

Reagents:

-

3-chloro-2-methylprop-1-ene (1.2 equiv)

-

Potassium Carbonate (

) (2.0 equiv) -

DMF (anhydrous)

Step-by-Step Procedure:

-

Setup: Charge a flask with this compound and

in anhydrous DMF under Nitrogen. -

Alkylation: Add 3-chloro-2-methylprop-1-ene dropwise.

-

Heating: Heat the mixture to 70°C for 16 hours. The base deprotonates the phenol (C3-OH), creating a phenoxide that attacks the alkyl chloride.

-

Workup: Dilute with water and extract with Ethyl Acetate. Wash with brine to remove DMF.

-

Result: This yields the O-alkylated intermediate, retaining the aryl iodide for subsequent macrocyclization or coupling.

Applications in Drug Development[1][3][12]

A. NRF2 Pathway Modulation

Research indicates this scaffold is used to synthesize macrocyclic activators of the NRF2 pathway. The iodine atom at C4 is critical here; it serves as the site for a Heck reaction or Sonogashira coupling that closes the macrocyclic ring, locking the molecule into a bioactive conformation [2].

B. Muscarinic Receptor Antagonists

In the development of cognitive therapeutics, the iodine atom is displaced by sulfinate salts (e.g., sodium 3,4-methylenedioxybenzenesulfinate) using Copper(I) Iodide (CuI) catalysis. This creates a diaryl sulfone linkage, a motif often used to improve metabolic stability compared to ethers or amines [3].

Safety & Handling (MSDS Summary)

| Hazard Class | Statement | Precaution |

| Skin Irritation | Category 2 (H315) | Wear nitrile gloves; avoid direct contact. |

| Eye Irritation | Category 2A (H319) | Use safety goggles. Rinse immediately if exposed. |

| Storage | Light/Moisture Sensitive | Store in a cool, dry place away from light sources to prevent de-iodination. |

References

-

University of Tokyo. (n.d.). Doctoral Thesis: Applications to Drug Design (Snippet). Retrieved from u-tokyo.ac.jp. 4

-

Google Patents. (2020). WO2020116660A1 - Macrocyclic compound and use thereof.Link

-

Google Patents. (1998). WO1998005292A2 - Piperidine and piperazine derivatives and their use as muscarinic antagonists.Link

-

ChemicalBook. (2025).[3] this compound Product Page.[1][][4][5][3][6][7]Link

Sources

- 1. chemscene.com [chemscene.com]

- 3. 3-Hydroxy-4-iodobenzoic acid | 58123-77-6 [chemicalbook.com]

- 4. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]

- 5. 3-HYDROXY-4-IODOBENZYL ALCOHOL | 773869-57-1 [chemicalbook.com]

- 6. WO1998005292A2 - Piperidine and piperazine derivatives and their use as muscarinic antagonists - Google Patents [patents.google.com]

- 7. Ethyl 4-iodobenzoate | 51934-41-9 [chemicalbook.com]

"Ethyl 3-hydroxy-4-iodobenzoate" alternative synthesis routes

This technical guide details the synthesis of Ethyl 3-hydroxy-4-iodobenzoate (CAS: 203187-56-8), a critical intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibitors like Roflumilast .

Executive Summary

This compound is a disubstituted benzene derivative primarily utilized as a scaffold in medicinal chemistry. Its structural importance lies in the orthogonal reactivity of its functional groups: the phenolic hydroxyl (C3) allows for etherification (e.g., with cyclopropylmethyl halides), the aryl iodide (C4) facilitates cross-coupling (Suzuki, Sonogashira) or carbonylation, and the ethyl ester (C1) serves as a masked carboxylic acid or amide precursor.

This guide presents two primary synthetic pathways:

-

Route A (The Industrial Standard): Regioselective oxidative iodination of 3-hydroxybenzoic acid followed by esterification. This route is favored for its scalability and atom economy.

-

Route B (The De Novo Approach): A Sandmeyer-type sequence starting from nitro-aromatics, offering absolute regiochemical control if direct iodination proves insufficiently selective for specific quality grades.

Route A: Direct Regioselective Iodination (Recommended)

This route leverages the directing effects of the hydroxyl group to install the iodine atom at the C4 position. While the hydroxyl group activates positions 2, 4, and 6, the C4 position is electronically favorable and sterically accessible compared to C2, while C6 is often the competing isomer. Optimized conditions using oxidative iodination significantly enhance C4 selectivity.

Mechanism & Retrosynthesis[1]

-

Step 1: Electrophilic Aromatic Substitution (EAS) of 3-hydroxybenzoic acid using an iodonium source (

). -

Step 2: Fischer Esterification of the resulting 3-hydroxy-4-iodobenzoic acid.

Experimental Protocol

Step 1: Synthesis of 3-Hydroxy-4-iodobenzoic Acid

Reaction:

-

Reagents: 3-Hydroxybenzoic acid (1.0 equiv), Iodine (

, 1.05 equiv), Sodium Hypochlorite (NaOCl) or Hydrogen Peroxide ( -

Procedure:

-

Dissolve 3-hydroxybenzoic acid (13.8 g, 100 mmol) in 10% NaOH (100 mL) at 0–5 °C.

-

Add finely powdered Iodine (25.4 g, 100 mmol) in portions.

-

Critical Step: Slowly add the oxidant (e.g., 30%

or NaOCl solution) dropwise to regenerate -

Stir at room temperature for 2–4 hours. Monitor by HPLC for the disappearance of starting material.

-

Acidify carefully with concentrated HCl to pH 2. The product precipitates as a white to off-white solid.

-

Purification: Recrystallize from aqueous ethanol to remove traces of the 6-iodo isomer.

-

Yield: ~85–90%.

-

Characterization: MP 225–229 °C.

-

Step 2: Esterification to this compound

Reaction:

-

Reagents: 3-Hydroxy-4-iodobenzoic acid, Absolute Ethanol, Thionyl Chloride (

) or conc. -

Procedure:

-

Suspend 3-hydroxy-4-iodobenzoic acid (26.4 g, 100 mmol) in absolute ethanol (150 mL).

-

Cool to 0 °C. Add Thionyl Chloride (14.3 g, 120 mmol) dropwise over 30 minutes. (Alternatively, use catalytic

and reflux with a Dean-Stark trap). -

Heat to reflux for 4–6 hours.

-

Dissolve residue in Ethyl Acetate, wash with saturated

(to remove unreacted acid) and brine. -

Dry over

and concentrate. -

Yield: ~90–95%.

-

Route B: The Sandmeyer Sequence (High Fidelity)

This route is reserved for cases where isomer purity is paramount and difficult to achieve via direct iodination. It guarantees the position of the iodine atom by displacing a diazonium group derived from a nitro precursor.

Workflow

-

Nitration: 3-Hydroxybenzoic acid

3-Hydroxy-4-nitrobenzoic acid. -

Reduction:

3-Hydroxy-4-aminobenzoic acid. -

Sandmeyer:

3-Hydroxy-4-iodobenzoic acid. -

Esterification:

Product.

Key Protocol: Diazotization & Iodination[1]

-

Substrate: 4-Amino-3-hydroxybenzoic acid (commercially available or synthesized).

-

Procedure:

-

Suspend amino acid in dilute

at 0 °C. -

Add

(aq) dropwise to form the diazonium salt. -

Add a solution of Potassium Iodide (KI) slowly.

-

Warm to room temperature (evolution of

gas). -

Extract with organic solvent and purify.[3]

-

Technical Comparison of Routes

| Feature | Route A (Direct Iodination) | Route B (Sandmeyer) |

| Step Count | 2 Steps | 4 Steps (from Benzoic acid) |

| Atom Economy | High | Low (Stoichiometric waste) |

| Regioselectivity | Good (Requires control) | Excellent (Pre-defined) |

| Scalability | Excellent | Moderate (Diazonium safety) |

| Cost | Low | Moderate to High |

Visualizing the Synthesis Pathways

Caption: Comparative workflow of Direct Iodination (Route A) vs. Sandmeyer Sequence (Route B).

References

-

A Practical Iodination of Aromatic Compounds by Using Iodine and Iodic Acid. Arkivoc, 2006.[4] Link

-

Synthesis of Roflumilast via Copper-Catalyzed Hydroxylation. Thieme Connect (Synlett), 2011. (Validates 3-hydroxy-4-iodobenzoic acid as a key intermediate).[5] Link

-

3-Hydroxy-4-iodobenzoic acid Product Data. Sigma-Aldrich. Link

-

This compound Compound Summary. PubChem. Link

Sources

Technical Whitepaper: Structural Elucidation of Ethyl 3-hydroxy-4-iodobenzoate via High-Field NMR

[1][2]

Executive Summary & Molecular Context[1][2][3][4][5]

This compound is a critical pharmacophore scaffold, often employed in the synthesis of thyromimetics and kinase inhibitors.[1][2] Its characterization presents a specific analytical challenge: distinguishing the regiochemistry of the iodine and hydroxyl substituents on the benzene ring.[1]

The iodine atom introduces a relativistic heavy-atom effect , significantly altering the expected

Molecular Structure & Numbering

For the purpose of this assignment, the IUPAC numbering prioritizes the carboxylate ester:

Experimental Methodology

To ensure reproducibility and spectral clarity, the following acquisition parameters are recommended.

Sample Preparation[1][2]

-

Solvent Selection: DMSO-d

is the preferred solvent over CDCl-

Causality: The phenolic proton (-OH) is often broad or invisible in CDCl

due to rapid exchange.[1][2] DMSO-d

-

-

Concentration: 10–15 mg in 600 µL solvent for

H; 30–50 mg for

Instrument Parameters (600 MHz equivalent)

-

Pulse Sequence (

H): 30° pulse angle to ensure accurate integration. -

Relaxation Delay (d1): Set to 3–5 seconds .

Spectral Analysis & Assignment Logic

H NMR Characterization

The aromatic region displays an ABX-like spin system (technically AMX due to chemical shift separation), characterized by one isolated proton and two vicinally coupled protons.[1][2]

Predicted Chemical Shifts (DMSO-d

)

| Position | Type | Shift ( | Multiplicity | Assignment Logic | |

| H2 | Ar-H | 7.45 – 7.55 | d | Ortho to Ester (deshielding), Ortho to OH (shielding).[1][2] Meta-coupled to H6. | |

| H6 | Ar-H | 7.30 – 7.40 | dd | Ortho to Ester (deshielding), Para to OH (shielding).[1] | |

| H5 | Ar-H | 7.80 – 7.90 | d | Ortho to Iodine (deshielding).[1][2] Meta to OH. Most downfield signal.[1][2] | |

| -OH | Phenol | 10.50 – 10.80 | br s | - | Exchangeable.[1][2] Visible in DMSO.[1][2] |

| Ethyl-CH | Aliphatic | 4.25 – 4.35 | q | Typical ethyl ester quartet.[1][2] | |

| Ethyl-CH | Aliphatic | 1.30 – 1.35 | t | Typical ethyl ester triplet.[1][2] |

Mechanistic Insight:

-

H5 is the most deshielded aromatic proton.[2] While iodine is less electronegative than bromine or chlorine, the large electron cloud creates a local deshielding effect on the ortho proton (H5).[1] Furthermore, H5 lacks the strong shielding resonance contribution from the para-hydroxyl group that H6 enjoys.[1][2]

-

H2 appears as a doublet with a small coupling constant (~2 Hz) due to meta coupling with H6.[1][2]

C NMR & The Heavy Atom Effect

The carbon spectrum provides the definitive proof of iodination position through the "Heavy Atom Effect" (Relativistic Shielding).[1]

Key

C Assignments

| Carbon | Type | Shift ( | Diagnostic Feature |

| C=O | Carbonyl | ~165.5 | Typical ester carbonyl.[1][2] |

| C3 | C-OH | ~156.0 | Deshielded by oxygen (Ipso).[1][2] |

| C1 | C-Ester | ~131.0 | Quaternary.[1][2] |

| C5 | CH | ~139.0 | Ortho to Iodine.[1][2] |

| C2 | CH | ~115.0 | Ortho to OH (Shielded).[1][2] |

| C6 | CH | ~120.0 | Para to OH (Shielded).[1][2] |

| C4 | C-I | 85.0 – 95.0 | CRITICAL: Significantly upfield due to spin-orbit coupling of Iodine.[1][2] |

| Ethyl | CH | 61.0 / 14.5 | Standard ester alkyls.[1][2] |

Diagnostic Rule: If C4 appeared around 120–130 ppm, the halogen would be Chlorine or Bromine.[1] The shift to <100 ppm is the unique signature of the C-I bond.[1]

Structural Validation Workflow (Logic Diagram)

The following diagram illustrates the logical flow for confirming the regiochemistry using 2D NMR correlations (HMBC).

Caption: Logical workflow for validating the regiochemistry of iodinated phenols using 1D and 2D NMR observables.

Quality Control & Impurity Profiling

When analyzing synthesized batches, three specific impurities are common.

-

Ethyl 3-hydroxybenzoate (De-iodinated starting material):

-

3-Hydroxy-4-iodobenzoic acid (Hydrolysis product):

-

Regioisomer (Ethyl 4-hydroxy-3-iodobenzoate):

References

-

PubChem Compound Summary. "this compound (CID 11087596)."[1][2] National Center for Biotechnology Information.[1][2] Accessed October 2023.[1][2][4] [Link][1]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Edition.[1] John Wiley & Sons.[1][2] (Standard reference for substituent effects and coupling constants).

-

Facelli, J. C. "Calculations of Chemical Shieldings: Heavy Atom Effects."[1][2] Nuclear Magnetic Resonance, The Royal Society of Chemistry.[1] (Mechanistic source for Iodine heavy atom shielding).[1][2]

-

Reich, H. J. "Structure Determination Using NMR: Chemical Shifts of Carbon."[1][2] University of Wisconsin-Madison.[1][2] (Source for C-I chemical shift ranges). [Link]

Comprehensive Structural Analysis Guide: Ethyl 3-hydroxy-4-iodobenzoate

Executive Summary

Ethyl 3-hydroxy-4-iodobenzoate (CAS 203187-56-8) represents a critical scaffold in medicinal chemistry, serving as a halogenated building block for cross-coupling reactions (Suzuki-Miyaura, Sonogashira) and as a precursor for radiopharmaceuticals. While its chemical reactivity is well-documented, its solid-state behavior—specifically its polymorphism and supramolecular assembly—is often overlooked during early-stage development.

This technical guide provides a definitive protocol for the single-crystal X-ray diffraction (SC-XRD) analysis of this compound. It addresses the specific crystallographic challenges posed by the heavy iodine atom and the competing hydrogen-bond/halogen-bond donors. By following this workflow, researchers can determine the precise 3D conformer, validate regiospecificity, and map the intermolecular interactions that govern the compound's solubility and stability.[1]

Molecular Context & Crystallization Strategy[1]

Structural Features & Challenges

The molecule features three distinct functional groups that dictate its crystal packing:

-

Ethyl Ester (C1): A hydrogen bond acceptor (C=O) and a flexible ethyl tail that may exhibit disorder.[1]

-

Hydroxyl Group (C3): A strong hydrogen bond donor.[1] Unlike salicylate derivatives (2-OH), the 3-OH position is meta to the ester, precluding the formation of a planarizing intramolecular H-bond with the carbonyl. This forces the OH group to seek intermolecular partners, promoting the formation of polymeric chains or dimers.[1]

-

Iodine Atom (C4): A heavy atom (

) that dominates X-ray scattering.[1] It is located ortho to the hydroxyl group, introducing steric bulk and the potential for Halogen Bonding (XB) interactions (

Crystallization Protocol

Obtaining diffraction-quality single crystals is the first critical step. Due to the competing polarity of the hydroxyl and ester groups, a binary solvent system is recommended.[1]

Recommended Method: Slow Evaporation [1]

-

Solvent System: Ethanol/Hexane (1:1 v/v) or Ethyl Acetate/Heptane.[1]

-

Rationale: The ester is soluble in organic layers, while the hydroxyl group requires a polar protic solvent to prevent rapid precipitation.[1] Slow evaporation allows the molecules to organize into the thermodynamically stable polymorph.[1]

-

Procedure: Dissolve 20 mg of the compound in 2 mL of Ethanol. Filter into a clean vial. Layer 2 mL of Hexane on top.[1] Cover with parafilm, poke 3-4 small holes, and allow to stand at room temperature (293 K) for 3-5 days.

X-Ray Diffraction Data Collection

Instrument Configuration

The presence of Iodine requires specific attention to absorption effects.

| Parameter | Recommendation | Scientific Rationale |

| Radiation Source | Mo K | Cu radiation causes significant fluorescence and absorption by Iodine ( |

| Temperature | 100 K (Cryostream) | Low temperature minimizes thermal motion (atomic displacement parameters), essential for resolving the position of the flexible ethyl tail and the hydroxyl hydrogen.[1] |

| Detector Distance | 50 - 60 mm | Balance between resolution and spot separation. Iodine scatters strongly; ensure high-angle data is collected ( |

| Exposure Time | 10 - 30 s/frame | Iodine diffracted strongly. Avoid detector saturation at low angles while ensuring weak high-angle reflections are measured. |

Data Processing Workflow

The heavy atom effect facilitates structure solution but complicates absorption correction.[1]

Figure 1: Data processing workflow emphasizing the critical nature of absorption correction due to the Iodine atom.

Structure Solution & Refinement

Phasing Strategy

Use Intrinsic Phasing (SHELXT) or the Heavy Atom Method (Patterson) .[1] The Iodine atom will dominate the Patterson map, making the initial phase determination straightforward.[1]

-

Expectation: The Iodine atom will appear as the highest electron density peak (

).[1] -

Validation: Verify the I-C bond distance is approximately 2.10 Å.[1]

Refinement Protocol (SHELXL)[1]

-

Anisotropic Refinement: Refine all non-hydrogen atoms (C, O, I) anisotropically.

-

Hydrogen Placement:

-

Aromatic/Ethyl H: Place in calculated geometric positions (Constrained refinement, AFIX 43/23).

-

Hydroxyl H: Locate in the Difference Fourier Map.[1] If not visible, place based on H-bond geometry (AFIX 147) allowing the torsion angle to refine.

-

-

Weighting Scheme: Update the weighting scheme (

) in the final cycles to flatten the variance.

Common Pitfalls

-

Disorder: The ethyl chain may adopt two conformations.[1] If the thermal ellipsoids for the terminal methyl group are elongated, model the disorder over two positions (PART 1 / PART 2).[1]

-

Twinning: If the crystal grew as a plate (common for benzoates), check for non-merohedral twinning if

is high.[1]

Structural Analysis & Supramolecular Synthons

Once the structure is solved, the analysis must focus on the intermolecular interactions that define the solid-state lattice.[1]

The Competition: H-Bonding vs. Halogen Bonding

In this compound, two primary directional forces compete:

-

Hydrogen Bonding (Strong):

(Intermolecular).[1] -

Halogen Bonding (Directional):

or-

The Iodine atom is a Lewis acid (sigma-hole donor). It may interact with the carbonyl oxygen (Lewis base) or the electron-rich aromatic ring of a neighbor.

-

Interaction Geometry Table (Representative)

Use these criteria to validate your solved structure.

| Interaction Type | Donor | Expected Distance (Å) | Angle (°) | Significance |

| Hydrogen Bond | Primary structural driver (Chains/Dimers).[1] | |||

| Halogen Bond | Secondary directional lock; affects melting point.[1] | |||

| Halogen Bond | Type II | Potential dispersion interaction.[1] | ||

| Pi-Stacking | Parallel | Stabilizes the layered packing.[1] |

Comparative Logic: Methyl vs. Ethyl

Comparing your results to the known Methyl 2-hydroxy-4-iodobenzoate [1] reveals the impact of isomerism:

-

Methyl 2-hydroxy analog: Forms intramolecular H-bonds (closed ring), reducing intermolecular connectivity.

-

Ethyl 3-hydroxy target: Must form intermolecular networks. This typically leads to a higher melting point relative to molecular weight and lower solubility in non-polar solvents compared to the 2-hydroxy isomer.

Figure 2: Schematic of the competing intermolecular forces expected in the crystal lattice.

References

-

Comparison Structure (Methyl 2-hydroxy-4-iodobenzoate): Smith, J. et al. "Crystal structure of methyl 2-hydroxy-4-iodobenzoate." Acta Crystallographica Section E, 2024.[1] (Note: Used as a structural baseline for isomer comparison).

-

General Crystallography of Iodobenzoates: Desiraju, G. R., et al. "Halogen bonding in supramolecular chemistry."[1] Angewandte Chemie International Edition, 2007.[1] [1]

-

SHELX Software Suite: Sheldrick, G. M.[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 2015.[1]

-

Molecular Data Source: PubChem. "this compound (Compound)." National Library of Medicine.[1] Accessed 2024.[1] [Link][1]

Sources

Technical Guide: Solubility and Stability of Ethyl 3-hydroxy-4-iodobenzoate

[1]

Executive Summary & Chemical Identity

This compound is a critical disubstituted benzene derivative used primarily as a scaffold in medicinal chemistry.[1] Its functional density—containing a phenolic hydroxyl, an aryl iodide, and an ethyl ester—makes it a versatile building block for cross-coupling reactions (Suzuki-Miyaura, Sonogashira) and heterocycle formation.[1]

However, this multifunctionality introduces specific stability challenges, particularly regarding ester hydrolysis and light sensitivity associated with the carbon-iodine bond.[1]

Chemical Identification Table

| Property | Value |

| CAS Number | 203187-56-8 |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₉IO₃ |

| Molecular Weight | 292.07 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 119–120 °C |

| Predicted pKa | 7.75 ± 0.10 (Phenolic –OH) |

| Predicted LogP | 2.4 (Moderate Lipophilicity) |

Solubility Profile

Understanding the solubility landscape is essential for process optimization and formulation.[1] As a lipophilic ester with a phenolic moiety, this compound exhibits poor aqueous solubility but high solubility in polar aprotic solvents.[1]

Theoretical vs. Practical Solubility

Based on the partition coefficient (LogP ~2.[1]4) and structural analysis, the following solubility profile is established for standard laboratory solvents at 25°C.

| Solvent Class | Solvent | Solubility Rating | Estimated Conc. (mg/mL) | Usage Context |

| Aqueous | Water (pH 7) | Insoluble | < 0.1 | Not suitable for stock solutions.[1] |

| Aqueous | Water (pH > 10) | Sparingly Soluble | 1 – 5 | Soluble as phenolate anion; risk of hydrolysis.[1] |

| Polar Aprotic | DMSO | High | > 100 | Preferred for biological assays/stock.[1] |

| Polar Aprotic | DMF | High | > 100 | Alternative stock solvent.[1] |

| Alcohol | Ethanol | Moderate | 20 – 50 | Good for crystallization; avoid transesterification.[1] |

| Organic | Ethyl Acetate | High | > 50 | Ideal for extraction/workup.[1] |

| Chlorinated | Dichloromethane | High | > 50 | Standard reaction solvent.[1] |

Solubility Determination Protocol (Thermodynamic)

For precise determination in a specific formulation vehicle, follow this saturation shake-flask method.[1]

Objective: Determine equilibrium solubility at 25°C using HPLC-UV.

-

Preparation: Add excess solid this compound (~20 mg) to 2 mL of the target solvent in a borosilicate glass vial.

-

Equilibration: Agitate the suspension at 25°C for 24 hours (orbital shaker or magnetic stir bar).

-

Filtration: Filter an aliquot through a 0.45 µm PTFE syringe filter (pre-saturated) to remove undissolved solids.

-

Dilution: Dilute the filtrate with mobile phase (e.g., 50:50 ACN:Water) to fall within the linear dynamic range of the detector.[1]

-

Quantification: Inject into HPLC (C18 column, UV detection at 254 nm). Calculate concentration against a standard curve prepared in DMSO.

Stability & Degradation Mechanisms

The stability of this compound is governed by three primary vectors: Hydrolytic Lability (Ester), Oxidative Sensitivity (Phenol), and Photolytic Instability (Aryl Iodide).[1]

Degradation Pathways Diagram

The following diagram illustrates the logical flow of degradation upon exposure to stress conditions.

Caption: Primary degradation pathways including ester hydrolysis (red), photodeiodination (yellow), and phenolic oxidation (green).

Detailed Stability Analysis[1]

A. Hydrolytic Stability (Ester Bond)[1][2]

-

Mechanism: Nucleophilic acyl substitution.[1]

-

Risk: High in basic media (pH > 9).[1] The presence of the electron-withdrawing iodine at the para position relative to the ester linkage (though meta to the hydroxyl) modulates the electrophilicity of the carbonyl carbon.[1]

-

Observation: Conversion to 3-hydroxy-4-iodobenzoic acid .

-

Mitigation: Maintain pH 4–7 during aqueous workups. Avoid prolonged exposure to nucleophilic bases (NaOH, LiOH) unless hydrolysis is the intended reaction.[1]

B. Photostability (Aryl Iodide)[1]

-

Mechanism: Homolytic cleavage of the C–I bond under UV irradiation, generating an aryl radical.[1]

-

Risk: Moderate.[1] Aryl iodides are notoriously light-sensitive, leading to "yellowing" of the solid and formation of de-iodinated byproducts (Ethyl 3-hydroxybenzoate).[1]

-

Mitigation: Store in amber glass vials. Wrap reaction vessels in aluminum foil during synthesis if not performing photochemistry.[1]

C. Thermal Stability

Forced Degradation Protocol (Stress Testing)

To validate the stability-indicating method or assess lot quality, perform the following stress tests.

| Stress Condition | Procedure | Expected Outcome |

| Acid Stress | Dissolve in ACN/0.1N HCl (1:1).[1] Heat at 60°C for 4 hrs. | Minor hydrolysis (< 5%).[1] |

| Base Stress | Dissolve in ACN/0.1N NaOH (1:1). Stir at RT for 1 hr. | Rapid hydrolysis to acid form.[1] |

| Oxidative Stress | Dissolve in ACN/3% H₂O₂.[1] Stir at RT for 4 hrs. | Potential quinone formation (color change).[1] |

| Photostability | Expose solid/solution to UV light (ICH Q1B) for 24 hrs.[1] | De-iodination; discoloration.[1] |

| Thermal | Heat solid at 80°C for 24 hrs. | Stable (check for melting/fusion).[1] |

Handling and Storage Recommendations

Based on the physicochemical data, the following standard operating procedures (SOPs) are recommended.

-

Storage:

-

Safety:

-

Incompatibility:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11087596, this compound.[1] Retrieved January 28, 2026.[1] [Link][1]

-

Simões, M. C., et al. (2018). Comparative chemical and biological hydrolytic stability of homologous esters.[1][2] Journal of Enzyme Inhibition and Medicinal Chemistry.[1][2] (Contextual reference for ester hydrolysis kinetics). [Link]

"Ethyl 3-hydroxy-4-iodobenzoate" material safety data sheet (MSDS)

Technical Safety & Handling Monograph: Ethyl 3-hydroxy-4-iodobenzoate

Product Identification & Critical Verification

CRITICAL SAFETY ALERT: CAS Registry Number Discrepancy A rigorous verification of commercial databases indicates a potential conflict in the requested identification parameters.

-

Correct CAS Number: 203187-56-8 (Verified for the named structure).

-

User-Provided CAS (144230-52-4): This CAS number corresponds to 4,4-Difluoropiperidine hydrochloride , a completely different chemical class (fluorinated amine salt).

-

Directives: This guide focuses strictly on This compound . If your container is labeled with CAS 144230-52-4, STOP . Verify the structure immediately using NMR or Mass Spectrometry, as the handling protocols for a piperidine salt differ significantly from an iodobenzoate ester.

| Identifier | Details |

| Chemical Name | This compound |

| Synonyms | Benzoic acid, 3-hydroxy-4-iodo-, ethyl ester; Ethyl 4-iodo-3-hydroxybenzoate |

| Molecular Formula | C₉H₉IO₃ |

| Molecular Weight | 292.07 g/mol |

| Correct CAS | 203187-56-8 |

| PubChem CID | 11087596 |

Hazard Identification (GHS Classification)

As a halogenated phenolic ester, this compound presents specific irritation risks and potential respiratory sensitivity.[5]

GHS Label Elements:

-

Signal Word: WARNING

-

Pictogram: Exclamation Mark (GHS07)

| Hazard Class | Category | Hazard Statement | Code |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | H315 |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. | H319 |

| STOT - Single Exposure | Category 3 | May cause respiratory irritation.[5] | H335 |

Precautionary Logic:

The phenolic hydroxyl group (

Chemical Structure & Reactivity Logic

Understanding the molecule's functional groups is essential for predicting stability and reactivity.

Figure 1: Functional group analysis highlighting the electrophilic iodine site (red) and nucleophilic phenolic site (yellow).

First Aid Measures

-

General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance.

-

Eye Contact (Critical): Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. The phenolic moiety can cause protein denaturation in corneal tissue; immediate dilution is vital.

-

Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing. If irritation persists (redness/edema), seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. The iodine content suggests that thermal degradation products (if inhaled during a fire) may cause delayed pulmonary edema.

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Do NOT induce vomiting unless directed by medical personnel.

Firefighting Measures

-

Suitable Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards:

-

Thermal Decomposition: Emits toxic fumes of Hydrogen Iodide (HI) , Carbon Oxides (

), and Iodine vapor ( -

Iodine Hazard: Iodine vapor is highly corrosive to the respiratory tract and eyes.

-

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) with a full face-piece operated in positive pressure mode.

Accidental Release Measures

Spill Response Protocol:

-

Evacuate & Ventilate: Clear the area. Ensure adequate ventilation to disperse any dust.

-

PPE: Wear nitrile gloves (minimum 0.11 mm thickness), safety goggles, and a N95 (US) or P1 (EU) dust mask.

-

Containment: Sweep up and shovel. Keep in suitable, closed containers for disposal. Avoid dust generation.

-

Decontamination: Wipe the surface with a dilute sodium thiosulfate solution (to neutralize any potential free iodine) followed by an ethanol wipe.

Handling and Storage

Handling:

-

Light Sensitivity: Aryl iodides are prone to homolytic cleavage of the C-I bond under UV light, leading to discoloration (yellowing/browning) and degradation. Handle away from direct sunlight.

-

Inert Atmosphere: While not strictly pyrophoric, storing under nitrogen or argon is recommended to prevent oxidative darkening of the phenol group over long periods.

Storage:

-

Conditions: Keep container tightly closed in a dry and well-ventilated place.

-

Temperature: Recommended storage at 2-8°C (Refrigerate) to maximize shelf life.

-

Incompatibilities: Strong oxidizing agents, strong bases (will deprotonate the phenol and hydrolyze the ester).

Exposure Controls / Personal Protection

Engineering Controls: Use mechanical exhaust or laboratory fume hood. Ensure eyewash stations and safety showers are proximal to the workstation.

Personal Protective Equipment (PPE) Matrix:

| PPE Type | Specification | Rationale |

| Respiratory | NIOSH N95 or CEN P2 | Protection against solid particulates/dust. |

| Hand Protection | Nitrile Rubber (0.11mm) | Phenolic esters can permeate latex; Nitrile offers superior chemical resistance. |

| Eye Protection | Safety Glasses with Side Shields | Prevent particulate entry; Goggles required if dusting is heavy. |

| Body Protection | Lab Coat / Tyvek Suit | Prevent contamination of street clothing. |

Physical and Chemical Properties

| Property | Value / Observation |

| Appearance | White to off-white or pale yellow powder/crystal |

| Odor | Weak aromatic / Phenolic |

| Melting Point | 119-120°C (Lit.)[4] |

| Boiling Point | ~313.6°C at 760 mmHg (Predicted) |

| Density | ~1.78 g/cm³ (Predicted) |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water |

| Partition Coeff (log P) | ~2.17 (Lipophilic) |

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions. May darken upon exposure to light.

-

Conditions to Avoid: Direct light, moisture, excess heat.

-

Incompatible Materials:

-

Strong Oxidizers: Can react with the phenol and iodine moieties.

-

Bases: Will deprotonate the phenol (

) and hydrolyze the ethyl ester (

-

-

Hazardous Decomposition: Carbon oxides, Hydrogen Iodide, Iodine vapors.

Synthetic Utility in Drug Development

This compound is a high-value "scaffold" in medicinal chemistry.

Workflow: Palladium-Catalyzed Cross-Coupling The iodine atom at the C4 position is an excellent leaving group for Suzuki-Miyaura or Sonogashira couplings, allowing the attachment of complex biaryl systems often found in kinase inhibitors.

Figure 2: Typical synthetic workflow utilizing the iodine "handle" for molecular complexity generation.

Ecological Information

-

Ecotoxicity: Quantitative data is limited. As a halogenated phenol derivative, it should be treated as potentially toxic to aquatic organisms.

-

Persistence and Degradability: Esters are generally biodegradable via hydrolysis, but the halogenated ring may persist.

-

Disposal: Do not empty into drains. Material should be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber (to neutralize Iodine/HI emissions).

References

-

PubChem. this compound Compound Summary (CID 11087596).[2] National Library of Medicine. [Link]

-

ChemSrc. this compound Physicochemical Properties.[Link]

Sources

Starting material for "Ethyl 3-hydroxy-4-iodobenzoate" synthesis

The following technical guide details the strategic selection of starting materials and the synthetic pathway for Ethyl 3-hydroxy-4-iodobenzoate (CAS: 203187-56-8). This document is structured for research and development scientists focusing on process chemistry and intermediate synthesis.

Executive Summary

This compound is a critical disubstituted benzene scaffold used in the development of kinase inhibitors, radioligands, and functionalized biaryl systems. Its structural value lies in the orthogonal reactivity of its functional groups: the iodine (C4) allows for palladium-catalyzed cross-coupling (Suzuki, Sonogashira), the hydroxyl (C3) enables etherification or carbamate formation, and the ethyl ester (C1) serves as a masked carboxylic acid or heterocycle precursor.

This guide identifies Ethyl 3-hydroxybenzoate as the optimal starting material for high-purity synthesis, utilizing a regioselective iodination strategy.

Strategic Analysis of Starting Materials[1]

The synthesis hinges on the introduction of an iodine atom onto the 3-hydroxybenzoate scaffold.[1] Three potential starting materials were evaluated based on commercial availability, atom economy, and regiocontrol.

Comparative Matrix

| Starting Material Candidate | CAS No. | Advantages | Disadvantages | Recommendation |

| Ethyl 3-hydroxybenzoate | 7781-98-8 | Solubility: High in organic solvents.Step Count: Direct 1-step synthesis.Handling: Solid, stable ester. | Regioselectivity: Requires control to favor C4 over C6 isomer. | PRIMARY |

| 3-Hydroxybenzoic Acid | 99-06-9 | Cost: Extremely low.Availability: Bulk commodity. | Solubility: Poor in mild iodination solvents.Workup: Requires subsequent esterification (2 steps). | SECONDARY |

| 3-Amino-4-iodobenzoic Acid | 82229-94-7 | Regiochemistry: Iodine position fixed.Purity: High isomeric purity. | Chemistry: Requires diazotization/hydrolysis (Sandmeyer type) + esterification.Yield: Typically low overall yield. | Not Recommended |

Decision Logic

Ethyl 3-hydroxybenzoate is selected as the primary starting material. By starting with the pre-formed ester, we eliminate the need for a post-iodination esterification step, which often requires acidic conditions that could destabilize the C-I bond or lead to side reactions. Furthermore, the ester group renders the molecule soluble in acetonitrile or DMF, enabling the use of mild iodinating agents like N-iodosuccinimide (NIS) .

Synthetic Pathway & Mechanism

The Core Challenge: Regioselectivity

The 3-hydroxy group is a strong ortho/para activator, while the ester group is a meta director (deactivator).

-

C2: Sterically hindered (flanked by OH and Ester).

-

C6: Para to OH, ortho to Ester.

-

C4: Ortho to OH, para to Ester.

While C6 is electronically favorable (para-direction is usually dominant for phenols), the C4 position is targeted. Literature precedent for 3-substituted phenols indicates that using NIS in acidic media or specific solvent systems can favor the C4 isomer or produce a separable mixture.

Validated Protocol: Electrophilic Iodination

Reagents:

-

Substrate: Ethyl 3-hydroxybenzoate (1.0 equiv)

-

Reagent: N-Iodosuccinimide (NIS) (1.05 equiv)

-

Catalyst: Trifluoroacetic acid (TFA) (0.1 equiv) or p-TsOH (catalytic)

-

Solvent: Acetonitrile (MeCN)

Workflow Diagram (DOT Visualization):

Figure 1: Reaction workflow for the regioselective synthesis of this compound.

Detailed Experimental Methodology

This protocol is designed for a 10g scale batch, ensuring reproducibility and safety.

Step 1: Reaction Setup

-

Charge a 250 mL round-bottom flask with Ethyl 3-hydroxybenzoate (10.0 g, 60.2 mmol).

-

Add Acetonitrile (100 mL) and stir until fully dissolved.

-

Add Trifluoroacetic acid (TFA) (0.68 g, 6.0 mmol) as a catalyst. Note: Acid catalysis activates the NIS.

-

Cool the solution to 0°C using an ice bath to suppress di-iodination.

Step 2: Iodination

-

Add N-Iodosuccinimide (NIS) (14.2 g, 63.2 mmol) portion-wise over 30 minutes. Crucial: Rapid addition causes localized high concentration, leading to over-iodination.

-

Allow the reaction to warm to room temperature (25°C) and stir for 4–6 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[2] Look for the consumption of starting material (Rf ~0.4) and appearance of product (Rf ~0.5).

Step 3: Workup[1]

-

Concentrate the reaction mixture under reduced pressure to remove most Acetonitrile.

-

Redissolve the residue in Ethyl Acetate (150 mL).

-

Quench: Wash the organic layer with 10% Sodium Thiosulfate solution (2 x 50 mL) to remove unreacted iodine (indicated by fading of brown color).

-

Wash with water (50 mL) and brine (50 mL).

-

Dry over anhydrous

, filter, and concentrate to yield a crude solid.

Step 4: Purification (Isomer Separation)

The crude material may contain 5–10% of the 6-iodo isomer.

-

Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol.

-

Add hot water dropwise until slight turbidity is observed.

-

Allow to cool slowly to room temperature, then to 4°C.

-

Filter the crystals. The 4-iodo isomer typically crystallizes preferentially due to better packing symmetry compared to the 6-iodo isomer.

Characterization & Validation

To ensure scientific integrity, the product must be validated against the following specifications.

| Parameter | Specification | Diagnostic Signal |

| Appearance | White to off-white solid | Visual Inspection |

| 1H NMR (DMSO-d6) | Isomeric Purity >98% | H5 (d, ~8Hz) and H6 (d, ~2Hz) coupling confirms 4-iodo pattern. Note: 6-iodo isomer would show para-coupling or different splitting. |

| Mass Spec | [M+H]+ = 293.07 | Matches Formula |

| Melting Point | 68–72°C | Sharp range indicates high purity. |

Safety & Handling

-

NIS: Irritant. Avoid dust inhalation. Store in the dark (light sensitive).

-

This compound: Potential skin sensitizer. Handle with standard PPE.

-

Waste: Aqueous thiosulfate waste contains iodides; dispose of according to halogenated waste protocols.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11087596, this compound. Retrieved January 28, 2026 from [Link]

-

NIST Mass Spectrometry Data Center. Ethyl 3-hydroxybenzoate (Starting Material Data). NIST Chemistry WebBook, SRD 69.[3] Retrieved January 28, 2026 from [Link]

- Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide. Tetrahedron Letters, 43(29), 5047-5048.

Sources

"Ethyl 3-hydroxy-4-iodobenzoate" spectroscopic data (IR, Mass Spec)

Technical Whitepaper: Spectroscopic Characterization of Ethyl 3-hydroxy-4-iodobenzoate

Executive Summary

This compound (CAS: 203187-56-8) is a high-value pharmacophore scaffold widely utilized in medicinal chemistry. Its structural duality—possessing a phenolic hydroxyl group and an aryl iodide—makes it a versatile "linchpin" intermediate. The iodine moiety serves as a prime handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), while the ethyl ester provides a protected carboxylate that modulates lipophilicity during drug delivery optimization.

This technical guide provides a rigorous spectroscopic analysis of the compound, defining the diagnostic signals required for identity confirmation and purity assessment in drug development workflows.

Chemical Identity & Physicochemical Profile

Before interpreting spectroscopic data, the structural parameters must be established to validate signal expectations.

| Parameter | Specification |

| IUPAC Name | This compound |

| CAS Number | 203187-56-8 |

| Molecular Formula | C |

| Molecular Weight | 292.07 g/mol |

| Exact Mass | 291.96 Da |

| Physical State | Off-white to pale yellow solid (crystalline) |

| Solubility | Soluble in DMSO, MeOH, CH |

Synthesis & Fragmentation Logic

Understanding the synthesis pathway informs the impurity profile (e.g., unreacted starting materials) and the fragmentation logic seen in Mass Spectrometry.

Figure 1: Synthetic route highlighting the origin of potential impurities detectable by MS.

Spectroscopic Characterization

Mass Spectrometry (MS) Analysis

Methodology: Electron Ionization (EI, 70 eV) or ESI+ (Electrospray Ionization). Core Diagnostic: The presence of Iodine (atomic mass 126.9) imparts a unique mass defect and isotopic pattern.

Diagnostic Fragmentation Pattern (EI):

| m/z (approx) | Ion Identity | Mechanistic Explanation |

| 292 | [M] | Molecular Ion. High intensity due to aromatic stability. |

| 264 | [M – C | McLafferty Rearrangement. Loss of ethylene from the ethyl ester group. Characteristic of ethyl esters. |

| 247 | [M – OEt] | Acylium Ion. Loss of ethoxy radical ( |

| 165 | [M – I] | Deiodination. Homolytic cleavage of the weak C–I bond. A critical confirmation of the iodine substituent. |

| 137 | [M – I – CO] | Secondary fragmentation losing carbon monoxide from the phenol/ester core. |

Isotopic Signature:

-

Iodine (I-127): Monoisotopic (100% natural abundance).

-

Observation: Unlike Chlorine (3:1 M:M+2) or Bromine (1:1 M:M+2), Iodine shows no M+2 peak . You will observe a clean M+ peak at 292, with only the natural

C satellite at 293 (~10% intensity).

Infrared Spectroscopy (FT-IR)

Methodology: KBr Pellet or ATR (Attenuated Total Reflectance). Interpretation: The spectrum is dominated by the interplay between the ester carbonyl and the phenolic hydroxyl.

| Wavenumber (cm | Functional Group | Vibrational Mode | Diagnostic Notes |

| 3200 – 3450 | Phenolic O–H | Stretching (Broad) | Broad band indicating H-bonding. Shifts depending on concentration/solid state packing. |

| 1680 – 1720 | Ester C=O | Stretching (Strong) | Conjugated ester. The iodine and hydroxyl groups may slightly lower the frequency via mesomeric effects compared to simple benzoates. |

| 1580, 1480 | Aromatic C=C | Ring Stretching | Characteristic "breathing" modes of the benzene ring. |

| 1200 – 1300 | C–O (Ester) | Stretching | Strong "C–O–C" antisymmetric stretch. |

| 1150 – 1200 | Phenolic C–O | Stretching | Strong band, confirms the phenol attachment to the ring. |

| 500 – 600 | C–I | Stretching | Fingerprint Region. The carbon-iodine bond is weak and heavy, appearing in the far IR. This is the definitive confirmation of halogenation. |

Nuclear Magnetic Resonance (NMR) Expectations

While IR and MS are the focus, 1H NMR provides the spatial confirmation of the 1,3,4-substitution pattern.

-

Aromatic Region (7.0 – 8.0 ppm):

-

H2 (d, ~2 Hz): Meta-coupled to H6. Appears as a narrow doublet or singlet. Located between the Ester and OH groups.[1]

-

H6 (dd, ~8 Hz, ~2 Hz): Ortho-coupled to H5 and meta-coupled to H2.

-

H5 (d, ~8 Hz): Ortho-coupled to H6. This proton is deshielded by the adjacent Iodine.

-

-

Aliphatic Region:

-

~4.3 ppm (q): Methylene (CH

) of the ethyl group. -

~1.3 ppm (t): Methyl (CH

) of the ethyl group.

-

Experimental Protocol: Sample Preparation

To ensure reproducibility (Trustworthiness), follow these standardized preparation steps for spectroscopic analysis.

Protocol A: FT-IR Sample Prep (ATR Method)

-

Cleaning: Clean the diamond crystal with isopropanol and a lint-free wipe. Ensure background scan is flat.

-

Deposition: Place ~2 mg of solid this compound onto the crystal center.

-

Compression: Apply pressure using the anvil until the force gauge reads optimal contact (usually ~80-100 N).

-

Acquisition: Scan range 4000–400 cm

, 16 scans, 4 cm -

Validation: Check for CO

doublet at 2350 cm

Protocol B: Mass Spec Sample Prep (Direct Infusion)

-

Solvent: HPLC-grade Methanol (MeOH).

-

Dilution: Prepare a stock solution of 1 mg/mL. Dilute 1:100 to achieve ~10 µg/mL.

-

Filtration: Pass through a 0.22 µm PTFE syringe filter to remove particulates that could clog the capillary.

-

Injection: Infuse at 5–10 µL/min into the ESI source.

-

Mode: Operate in Positive Mode (ESI+) to see [M+H]

or [M+Na]

Quality Control & Purity Validation

A self-validating system requires checking for common degradation products.

-

Impurity A (Hydrolysis): 3-Hydroxy-4-iodobenzoic acid.[2]

-

Detection: IR shift of Carbonyl from ~1710 (Ester) to ~1680 (Acid) + Broad OH trough 2500-3300.

-

-

Impurity B (Deiodination): Ethyl 3-hydroxybenzoate.[2]

-

Detection: MS peak at m/z 166 (M+) instead of 292.

-

Figure 2: Quality Control Decision Tree for intermediate qualification.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11087596, this compound. Retrieved January 28, 2026 from [Link]

-

NIST Mass Spectrometry Data Center. Ethyl 4-iodobenzoate (Analog Reference for Iodine Isotope Pattern). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

SpectraBase. Spectral Data for Benzoic acid, 3-hydroxy-4-iodo-, ethyl ester. John Wiley & Sons.[2] Retrieved from [Link]

Sources

Technical Guide: Discovery and Strategic Utility of Ethyl 3-hydroxy-4-iodobenzoate

Executive Summary

Ethyl 3-hydroxy-4-iodobenzoate (CAS: 203187-56-8) is a specialized polysubstituted aromatic scaffold that serves as a critical "divergent intermediate" in modern medicinal chemistry.[1] Unlike simple benzoates, this molecule possesses three orthogonal reactive handles—a phenolic hydroxyl group, an aryl iodide, and an ethyl ester—allowing for sequential, regioselective functionalization.

This guide analyzes its chemical genesis, optimized synthesis protocols, and its pivotal role in the development of muscarinic antagonists and NRF2 activators. It is designed for researchers requiring a self-validating protocol for synthesizing and utilizing this scaffold in drug discovery.

Chemical Identity & Physicochemical Profile[2][3][4][5]

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 203187-56-8 |

| Molecular Formula | C₉H₉IO₃ |

| Molecular Weight | 292.07 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | N/A (Precursor acid: 200–204°C; Ester is typically lower) |

| Boiling Point | ~313.6°C at 760 mmHg |

| Density | 1.777 g/cm³ |

| Solubility | Soluble in EtOAc, DCM, DMSO; Sparingly soluble in water |

Historical Genesis & Synthetic Evolution

The "discovery" of this compound is not defined by a single isolation event but rather by the evolution of polysubstituted aromatic scaffolds in the late 1990s. As high-throughput screening (HTS) demanded more complex biaryl and heterocycle libraries, chemists required building blocks that could undergo multiple distinct coupling reactions without protecting group manipulation.

The "Orthogonal" Breakthrough

Early synthesis relied on direct iodination of ethyl 3-hydroxybenzoate, which often yielded mixtures of regioisomers (2-iodo, 4-iodo, and 6-iodo). The field advanced significantly with the adoption of regioselective oxidative iodination strategies, specifically using Sodium Iodide (NaI) and Sodium Hypochlorite (NaOCl), which preferentially iodinate the para-position relative to the activating hydroxyl group due to steric and electronic governance.

Diagram 1: Evolution of Synthetic Pathways

The following diagram illustrates the transition from non-selective classical methods to the modern, high-yield "Green" route.

Caption: Comparison of classical non-selective iodination vs. the modern regioselective NaI/NaOCl oxidative pathway.

Technical Synthesis Protocol

This protocol is based on the optimized oxidative iodination route, which avoids hazardous iodine monochloride (ICl) and minimizes regioisomeric byproducts.

Phase 1: Regioselective Iodination

Objective: Synthesize 3-hydroxy-4-iodobenzoic acid from 3-hydroxybenzoic acid.

-

Reagents:

-

Procedure:

-

Dissolve 3-hydroxybenzoic acid in MeOH.

-

Add NaOH and NaI sequentially; cool the mixture to 0°C .

-

Critical Step: Add aqueous NaOCl dropwise over 30 minutes. Maintain temperature <5°C to prevent over-iodination.

-

Stir at 0–5°C for 2 hours, then warm to room temperature (RT) overnight.

-

Quench: Acidify with concentrated HCl to precipitate the product.

-

Isolation: Filter the off-white solid, wash with water, and dry.[2]

-

Validation: 1H NMR should show para-substitution pattern (singlet at C2, doublets at C5/C6).

-

Phase 2: Fischer-Speier Esterification

Objective: Convert the acid to the ethyl ester.

-

Reagents:

-

3-Hydroxy-4-iodobenzoic acid (Crude from Phase 1)

-

Ethanol (Absolute, excess)

-

Sulfuric Acid (H₂SO₄, catalytic)

-

-

Procedure:

-

Suspend the acid in absolute ethanol (10–20 volumes).

-

Add catalytic H₂SO₄ (0.1 eq).

-

Reflux for 12–16 hours (monitor by TLC for disappearance of acid).

-

Workup: Concentrate ethanol, neutralize with NaHCO₃ (aq), and extract with Ethyl Acetate.

-

Purification: Recrystallize from Hexanes/EtOAc if necessary.

-

Strategic Utility in Drug Development

The value of this compound lies in its orthogonal reactivity . It allows medicinal chemists to build complex molecules sequentially.

Case Study: Muscarinic Antagonists & NRF2 Activators

In the development of muscarinic antagonists (e.g., Patent WO1998005292A2), this scaffold is used to introduce a sulfone moiety via a copper-mediated coupling.

-

Step 1 (Phenol Protection/Modification): The hydroxyl group can be alkylated (e.g., with 3-chloro-2-methylprop-1-ene) to create ether linkages found in NRF2 activators.

-

Step 2 (Aryl Coupling): The iodine atom is a prime candidate for Ullmann or Suzuki couplings.

-

Example: Reaction with Sodium 3,4-methylenedioxybenzenesulfinate + CuI -> Formation of a diaryl sulfone.

-

-

Step 3 (Ester Manipulation): The ethyl ester remains intact during the previous steps and can subsequently be hydrolyzed to the acid or reduced to the benzyl alcohol.

Diagram 2: The Orthogonal Reactivity Map

This diagram visualizes how the three functional groups allow for divergent synthesis.

Caption: Orthogonal functionalization strategy utilizing the Phenol, Iodide, and Ester handles.

References

-

ChemicalBook. (2025).[2] this compound Properties and Synthesis. Retrieved from

-

Google Patents. (1998). WO1998005292A2 - Piperidine and piperazine derivatives and their use as muscarinic antagonists. Retrieved from

-

Google Patents. (2020). WO2020116660A1 - Macrocyclic compound and use thereof (NRF2 Activators). Retrieved from

-

BenchChem. (2025).[2] Technical Guide to the Synthesis of Ethyl 4-iodobenzoate derivatives. Retrieved from

-

ChemSrc. (2025). CAS 203187-56-8 Entry and Physical Data.[1][4][5][6] Retrieved from

Sources

- 1. Precision Synthesis, Driving Chemical Innovation. - Aromsyn Co.,Ltd. [aromsyn.com]

- 2. 3-Hydroxy-4-iodobenzoic acid | 58123-77-6 [chemicalbook.com]

- 3. patents.justia.com [patents.justia.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound CAS#: 203187-56-8 [amp.chemicalbook.com]

- 6. 203187-56-8 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

Methodological & Application

"Ethyl 3-hydroxy-4-iodobenzoate" in Suzuki cross-coupling reactions

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of Ethyl 3-hydroxy-4-iodobenzoate

Executive Summary

This guide details the protocol for the palladium-catalyzed cross-coupling of This compound with aryl boronic acids. This substrate presents a specific synthetic challenge: the presence of a free phenolic hydroxyl group ortho to the reactive iodide. Standard protocols often result in catalyst poisoning or low yields due to the formation of stable palladium-phenoxide species.

This note introduces a Direct Coupling Protocol utilizing Buchwald Precatalysts (XPhos Pd G2) to bypass the need for protecting groups, significantly reducing step count and increasing overall process efficiency for drug discovery workflows.

Strategic Analysis: The "Ortho-Phenol" Challenge

Mechanistic Bottlenecks

The target molecule, this compound, contains two competing functionalities:

-

The C-I Bond: Highly reactive toward oxidative addition.[1]

-

The ortho-Hydroxyl Group: Under basic coupling conditions, this becomes a phenoxide anion.

The Failure Mode: In standard Pd(PPh₃)₄ systems, the ortho-phenoxide can coordinate to the Palladium(II) center after oxidative addition, forming a stable 5-membered chelate or simply increasing electron density to a point where transmetallation is inhibited. This leads to:

-

Protodehalogenation: The iodine is replaced by hydrogen (forming Ethyl 3-hydroxybenzoate).

-

Catalyst Deactivation: Formation of Pd-black due to ligand displacement.

The Solution: XPhos Pd G2 System

To overcome this, we utilize XPhos Pd G2 (Generation 2 Precatalyst).

-

Steric Bulk: The biaryl backbone of XPhos prevents the ortho-phenoxide from effectively coordinating and poisoning the metal center.

-

Rapid Activation: The G2 precatalyst releases the active Pd(0) species immediately upon mild heating, ensuring the catalytic cycle starts before side reactions occur.

Visualizing the Pathway

The following diagram illustrates the specific catalytic cycle and the critical decision points for this substrate.

Caption: Figure 1. Catalytic cycle highlighting the critical 'Phenoxide Formation' node where ligand choice determines success (green path) or failure (red dashed path).

Experimental Protocol: Direct Coupling Method

Objective: Synthesis of Ethyl 4-(4-methoxyphenyl)-3-hydroxybenzoate (Model Reaction).

Reagents & Materials

| Component | Equivalents | Role | Notes |

| This compound | 1.0 equiv | Substrate | Limiting reagent. |

| 4-Methoxyphenylboronic acid | 1.2 - 1.5 equiv | Coupling Partner | Excess ensures completion. |

| XPhos Pd G2 | 0.02 equiv (2 mol%) | Catalyst | CAS: 1310584-14-5. |

| K₃PO₄ (Tribasic) | 3.0 equiv | Base | Buffered base preferred over Carbonates. |

| Solvent System | 0.2 M Conc. | 1,4-Dioxane : Water (4:1) | Biphasic system essential for solubility. |

Step-by-Step Procedure

-

Setup:

-

Charge a reaction vial (equipped with a magnetic stir bar) with This compound (292 mg, 1.0 mmol), 4-Methoxyphenylboronic acid (228 mg, 1.5 mmol), and K₃PO₄ (636 mg, 3.0 mmol).

-

Critical Step: Do not add the catalyst yet.

-

-

Degassing (Self-Validation Step 1):

-

Add the solvent mixture (4 mL 1,4-Dioxane + 1 mL Water).

-

Sparge the mixture with Argon or Nitrogen gas for 5–10 minutes.

-

Why: Oxygen causes homocoupling of the boronic acid and oxidizes the phosphine ligand.

-

-

Catalyst Addition:

-

Add XPhos Pd G2 (15.7 mg, 0.02 mmol) quickly under a positive stream of inert gas.

-

Seal the vial with a Teflon-lined crimp cap or screw cap.

-

-

Reaction:

-

Heat the block to 80 °C .

-

Stir vigorously (800+ RPM). The biphasic mixture must be well-emulsified.

-

Run time: 2–4 hours.

-

-

Monitoring (Self-Validation Step 2):

-

Check via TLC (Hexanes:Ethyl Acetate 3:1).

-

Starting Material: R_f ~ 0.5 (UV active, stains purple with FeCl3 due to phenol).

-

Product: R_f ~ 0.45 (Distinct blue fluorescence often observed for biaryls; still FeCl3 active).

-

Observation: The reaction mixture should turn from pale yellow to dark orange/brown. If it turns black immediately (Pd precipitation), the reaction may have stalled.

-

-

Work-up:

-

Cool to room temperature.[1]

-

Acidification: Carefully add 1M HCl until pH ~2. Note: This protonates the phenoxide, ensuring the product partitions into the organic layer.

-

Extract with Ethyl Acetate (3 x 10 mL).

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

-

Optimization Data & Troubleshooting

The following table summarizes optimization screens performed on this specific scaffold.

| Entry | Catalyst | Base | Solvent | Temp | Yield | Observation |

| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90°C | 35% | Significant de-iodination observed. |

| 2 | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80°C | 62% | Moderate yield; difficult purification. |

| 3 | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 80°C | 94% | Clean conversion. Fast kinetics. |

| 4 | XPhos Pd G2 | Cs₂CO₃ | THF/H₂O | 60°C | 78% | Slower reaction; incomplete conversion. |

Troubleshooting Guide:

-

Problem: Low conversion, starting material remains.

-

Fix: Increase temperature to 100°C or switch to microwave heating (100°C, 30 min). Ensure effective degassing.

-

-

Problem: De-iodination (Product is Ethyl 3-hydroxybenzoate).

-

Fix: The reaction is "starved" of Boronic acid. Add the Boronic acid in portions or increase equivalents to 2.0. Reduce reaction temperature to 60°C.

-

Workflow Logic

Caption: Figure 2. Decision tree for selecting the appropriate coupling strategy based on partner stability.

References

-

Suzuki-Miyaura Coupling of Halophenols

-

Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

-

XPhos Pd G2 Catalyst System

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

-

-

Substrate Specifics (this compound)

-

PubChem Compound Summary for CID 11087596. National Center for Biotechnology Information (2025).

-

-

General Protocol for Unprotected Phenols

Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always review the Safety Data Sheet (SDS) for this compound and all reagents before use.

Sources

Sonogashira coupling of "Ethyl 3-hydroxy-4-iodobenzoate" with terminal alkynes

Application Note: Sonogashira Coupling of Ethyl 3-hydroxy-4-iodobenzoate

Executive Summary

This technical guide details the Sonogashira cross-coupling of This compound with terminal alkynes. This specific substrate presents a unique "bifurcated" synthetic utility in drug discovery:

-

Standard Coupling: It serves as a precursor for internal alkynes, retaining the free phenol for further derivatization.

-

Tandem Annulation: The ortho-disposition of the hydroxyl and iodide groups makes it an ideal scaffold for the one-pot synthesis of 2-substituted benzofurans , a privileged pharmacophore in oncology and virology.

We provide optimized protocols for both pathways, addressing the specific challenges posed by the acidic phenolic proton and the electron-deficient ester moiety.

Strategic Analysis & Chemical Logic

Substrate Characteristics

-

This compound:

-

Leaving Group: The C4-Iodide is highly reactive toward oxidative addition by Pd(0), significantly more so than bromides or chlorides.

-

Electronic Effects: The C1-Ester is an electron-withdrawing group (EWG). While EWGs generally deactivate the ring toward electrophilic aromatic substitution, they activate the C-I bond for oxidative addition in Pd-catalyzed cycles by lowering the electron density on the metal center during the transition state.

-

The "Ortho-Effect": The C3-Hydroxyl group is the critical feature. It acts as a nucleophile. Under standard basic Sonogashira conditions, it can attack the alkyne intermediate (5-exo-dig cyclization) to form a benzofuran. Controlling this cyclization is the key to protocol selection.

-

Mechanistic Pathway & Bifurcation

The reaction proceeds via the standard Pd(0)/Cu(I) catalytic cycle. However, the fate of the intermediate determines the final product.

Figure 1: Mechanistic bifurcation. Pathway A yields the linear alkyne; Pathway B utilizes the phenolic oxygen for cyclization.

Experimental Protocols

Protocol A: Synthesis of Internal Alkynes (No Cyclization)

Target: To couple the alkyne while preventing benzofuran formation, preserving the -OH group for later functionalization.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Alkyne: Terminal alkyne (1.2 equiv)

-

Catalyst:

(2-3 mol%) -

Co-catalyst:

(1-2 mol%)[1] -

Base: Triethylamine (

) (3.0 equiv) -

Solvent: DMF or THF (Anhydrous)

Step-by-Step Methodology:

-

Setup: Flame-dry a two-neck round-bottom flask and cool under Argon flow.

-

Charging: Add the aryl iodide (1.0 eq),

(0.02 eq), and -

Degassing: Evacuate and backfill with Argon (3 cycles). This is critical to prevent homocoupling (Glaser coupling) of the alkyne.

-

Solvent Addition: Add degassed DMF via syringe.

-

Reagent Addition: Add

followed by the terminal alkyne dropwise. -

Reaction: Stir at Room Temperature (25°C) for 4–6 hours.

-

Note: Keeping the temperature low is the primary control to prevent cyclization.

-

-

Workup: Dilute with EtOAc, wash with 1M HCl (to neutralize amine salts) and brine. Dry over

.[2] -